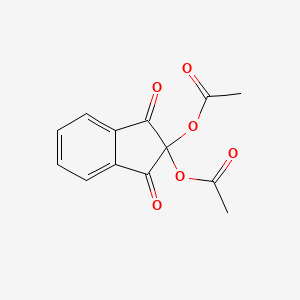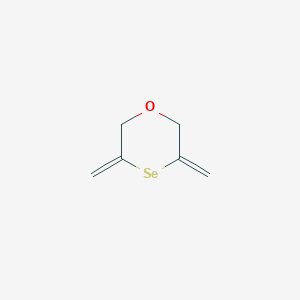
3,5-Dimethylidene-1,4-oxaselenane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylidene-1,4-oxaselenane: is a chemical compound characterized by the presence of selenium in its molecular structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylidene-1,4-oxaselenane typically involves the reaction of selenium-containing precursors with appropriate organic substrates. One common method includes the use of selenourea and aldehydes under controlled conditions to form the desired oxaselenane ring structure. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the oxaselenane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions: 3,5-Dimethylidene-1,4-oxaselenane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The oxaselenane ring can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
科学的研究の応用
Chemistry: In organic synthesis, 3,5-Dimethylidene-1,4-oxaselenane serves as a valuable intermediate for the preparation of more complex selenium-containing compounds. Its unique reactivity makes it a useful building block for various synthetic pathways .
Biology and Medicine: Research has shown that organoselenium compounds, including this compound, exhibit potential biological activities such as antioxidant, anticancer, and antimicrobial properties. These properties make them promising candidates for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the synthesis of advanced materials with specific functionalities .
作用機序
The mechanism of action of 3,5-Dimethylidene-1,4-oxaselenane involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is crucial for its antioxidant properties. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their functions and contributing to its biological activities .
類似化合物との比較
3,5-Dimethylidene-1,4-oxathiane: Similar structure but contains sulfur instead of selenium.
3,5-Dimethylidene-1,4-oxasulfane: Another sulfur-containing analog.
3,5-Dimethylidene-1,4-oxatellurane: Contains tellurium instead of selenium.
Uniqueness: The presence of selenium in 3,5-Dimethylidene-1,4-oxaselenane imparts unique chemical and biological properties that are not observed in its sulfur or tellurium analogs. Selenium’s distinct redox behavior and ability to form stable compounds with various functional groups make this compound a compound of particular interest in both research and industrial applications .
特性
CAS番号 |
62757-30-6 |
|---|---|
分子式 |
C6H8OSe |
分子量 |
175.10 g/mol |
IUPAC名 |
3,5-dimethylidene-1,4-oxaselenane |
InChI |
InChI=1S/C6H8OSe/c1-5-3-7-4-6(2)8-5/h1-4H2 |
InChIキー |
IPAXMPCKFHLVAA-UHFFFAOYSA-N |
正規SMILES |
C=C1COCC(=C)[Se]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


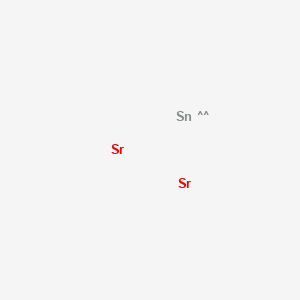
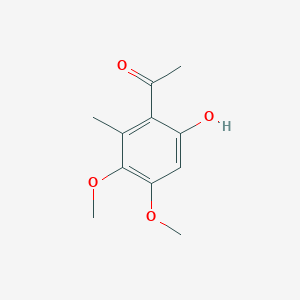
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
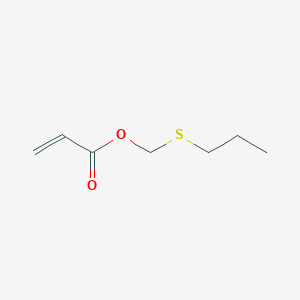
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
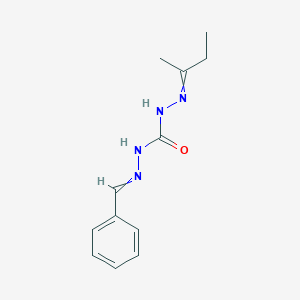
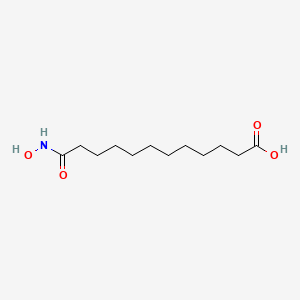
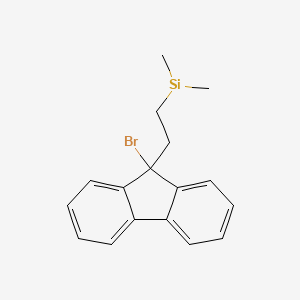
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
